Cyclooctanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60162. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

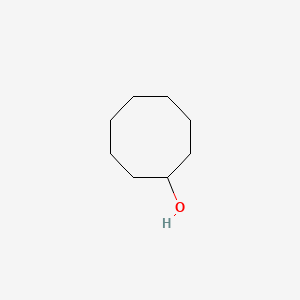

Structure

3D Structure

Propriétés

IUPAC Name |

cyclooctanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c9-8-6-4-2-1-3-5-7-8/h8-9H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHADSMKORVFYOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80219875 | |

| Record name | Cyclooctanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80219875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

696-71-9 | |

| Record name | Cyclooctanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=696-71-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclooctanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000696719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CYCLOOCTANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60162 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclooctanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80219875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclooctanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.729 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOOCTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N948SW87NY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

cyclooctanol synthesis from cyclooctene

An In-depth Technical Guide to the Synthesis of Cyclooctanol from Cyclooctene

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a valuable chemical intermediate in the synthesis of various pharmaceuticals, fragrances, and specialty materials. Its eight-membered ring structure provides a unique scaffold for complex molecular architectures. The most direct and common precursor for the synthesis of this compound is cyclooctene, an abundant and relatively inexpensive starting material. This technical guide provides a comprehensive overview of the primary synthetic routes for the conversion of cyclooctene to this compound. It details the core methodologies, including hydroboration-oxidation, oxymercuration-demercuration, acid-catalyzed hydration, and a two-step epoxidation-reduction pathway. For each method, this document presents detailed experimental protocols, quantitative data, and logical workflow diagrams to facilitate practical application and methodological comparison in a research and development setting.

Introduction

The transformation of an alkene to an alcohol is a fundamental reaction in organic synthesis. For the conversion of cyclooctene to this compound, several established methods are available, each with distinct advantages concerning stereoselectivity, yield, and reaction conditions. The choice of a particular synthetic route is often dictated by the desired stereochemical outcome, tolerance of other functional groups, and considerations of reagent toxicity and cost. This guide will explore the four principal pathways for this conversion.

Synthesis Methodologies

Hydroboration-Oxidation

Hydroboration-oxidation is a two-step reaction that achieves the anti-Markovnikov addition of water across a double bond. For a symmetrical alkene like cyclooctene, regioselectivity is not a factor. The key feature of this reaction is its syn-stereoselectivity, where the hydrogen and hydroxyl groups are added to the same face of the double bond. The reaction proceeds without the formation of a carbocation intermediate, thus avoiding skeletal rearrangements.

Adapted from general procedures for hydroboration-oxidation of alkenes.[1][2]

-

Reaction Setup: A dry, nitrogen-flushed 250 mL round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser is charged with cyclooctene (e.g., 11.0 g, 100 mmol) in 50 mL of anhydrous tetrahydrofuran (THF). The flask is cooled to 0 °C in an ice bath.

-

Hydroboration: A 1.0 M solution of borane-THF complex (BH₃·THF) (approx. 35 mL, 35 mmol) is added dropwise to the stirred cyclooctene solution over 30 minutes, maintaining the temperature at 0-5 °C. After the addition is complete, the ice bath is removed, and the mixture is stirred at room temperature for 2 hours to ensure the complete formation of the tri(cyclooctyl)borane intermediate.

-

Oxidation: The reaction mixture is cooled again to 0 °C. A 3 M aqueous solution of sodium hydroxide (NaOH) (15 mL) is added cautiously, followed by the slow, dropwise addition of 30% hydrogen peroxide (H₂O₂) (15 mL). The temperature should be carefully monitored and maintained below 40 °C during the exothermic oxidation.

-

Workup and Purification: After the peroxide addition, the mixture is stirred at room temperature for 1 hour, then heated to 50 °C for an additional hour to ensure complete oxidation. After cooling, the reaction mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with diethyl ether (2 x 50 mL). The combined organic extracts are washed with saturated aqueous sodium chloride (brine), dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude this compound is then purified by vacuum distillation.

Oxymercuration-Demercuration

This two-step method provides a practical route to the Markovnikov hydration of alkenes without carbocation rearrangements.[3] For cyclooctene, this results in this compound. The first step, oxymercuration, involves the anti-addition of a hydroxyl group and an acetoxymercury group across the double bond. The subsequent demercuration step with sodium borohydride replaces the mercury-containing group with a hydrogen atom.[4] This method is highly reliable but requires the use of toxic mercury salts, which necessitates careful handling and waste disposal.

Adapted from a general procedure for 1-methylcyclohexanol synthesis.

-

Oxymercuration: In a 500 mL flask, mercury(II) acetate (Hg(OAc)₂, 31.9 g, 100 mmol) is dissolved in a mixture of 100 mL of water and 100 mL of THF. To this stirred solution, cyclooctene (11.0 g, 100 mmol) is added, and the mixture is stirred vigorously at room temperature for 1 hour. The disappearance of the starting alkene can be monitored by TLC or GC.

-

Demercuration: After the oxymercuration is complete, 100 mL of 3.0 M aqueous sodium hydroxide (NaOH) is added, followed by the slow, portion-wise addition of a solution of sodium borohydride (NaBH₄, 2.0 g, 53 mmol) in 50 mL of 3.0 M NaOH. The temperature is maintained below 25 °C with an ice bath during the addition. A black precipitate of elemental mercury will form.

-

Workup and Purification: The mixture is stirred for an additional 2 hours at room temperature. The supernatant liquid is decanted from the mercury. The aqueous layer is extracted with diethyl ether (3 x 75 mL). The combined organic layers are washed with water, then with brine, and dried over anhydrous sodium sulfate (Na₂SO₄). After filtration and removal of the solvent by rotary evaporation, the resulting crude this compound is purified by vacuum distillation.

Acid-Catalyzed Hydration

The direct addition of water to cyclooctene in the presence of a strong acid catalyst (e.g., sulfuric acid) is a straightforward method for producing this compound. The reaction proceeds via a cyclooctyl carbocation intermediate. While effective, this method is reversible, and the equilibrium may not strongly favor the alcohol product. Furthermore, the harsh acidic conditions can sometimes lead to side reactions, although this is less of a concern for a simple cycloalkene.

-

Reaction Setup: A mixture of cyclooctene (11.0 g, 100 mmol) and 100 mL of water is placed in a 250 mL round-bottom flask.

-

Catalyst Addition: While stirring, 10 mL of concentrated sulfuric acid (H₂SO₄) is added slowly and cautiously. The mixture is then heated to a gentle reflux (approx. 80-90 °C) for 4-6 hours to drive the equilibrium toward the alcohol product.

-

Workup and Purification: After cooling, the reaction mixture is transferred to a separatory funnel. The organic layer is separated and washed with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid, followed by a wash with brine. The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent/unreacted cyclooctene is removed by distillation. The residual crude this compound is purified by vacuum distillation.

Epoxidation and Reduction

This two-step synthesis first involves the epoxidation of cyclooctene to form cyclooctene oxide. This intermediate is then reduced to yield this compound. A variety of epoxidizing agents can be used, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst. The subsequent reduction of the stable epoxide can be achieved with a strong hydride reducing agent like lithium aluminum hydride (LiAlH₄).

-

Epoxidation: Cyclooctene (11.0 g, 100 mmol) is dissolved in 200 mL of dichloromethane (DCM) in a 500 mL flask and cooled to 0 °C. meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity, 24.0 g, ~108 mmol) is added in small portions over 30 minutes, keeping the temperature below 10 °C. The reaction is stirred at 0 °C for 1 hour and then at room temperature overnight. The precipitated meta-chlorobenzoic acid is removed by filtration. The filtrate is washed sequentially with 10% aqueous sodium sulfite, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over MgSO₄, filtered, and concentrated to give crude cyclooctene oxide, which is often sufficiently pure for the next step.

-

Reduction: A dry 500 mL flask is charged with lithium aluminum hydride (LiAlH₄, 2.0 g, 53 mmol) and 100 mL of anhydrous THF under a nitrogen atmosphere. The suspension is cooled to 0 °C. The crude cyclooctene oxide (e.g., 12.6 g, 100 mmol) dissolved in 50 mL of anhydrous THF is added dropwise. After the addition, the mixture is heated to reflux for 4 hours.

-

Workup and Purification: The reaction is cooled to 0 °C and quenched by the slow, sequential addition of 2 mL of water, 2 mL of 15% aqueous NaOH, and finally 6 mL of water (Fieser workup). The resulting granular precipitate is filtered off and washed with THF. The combined filtrate is dried over Na₂SO₄, and the solvent is removed by rotary evaporation. The product is purified by vacuum distillation.

Quantitative Data Summary

The following table summarizes typical quantitative data for the described synthesis methods. Yields and reaction times are representative and can vary based on scale and specific laboratory conditions.

| Method | Key Reagents | Typical Yield | Reaction Time | Temp. (°C) | Stereochemistry |

| Hydroboration-Oxidation | BH₃·THF, H₂O₂, NaOH | 85-95% | 3-5 hours | 0 to 50 | syn-addition |

| Oxymercuration-Demercuration | Hg(OAc)₂, H₂O, NaBH₄ | 70-90% | 3-4 hours | Room Temp. | anti-addition |

| Acid-Catalyzed Hydration | H₂SO₄, H₂O | 50-70% | 4-6 hours | 80-90 | Mixed (syn+anti) |

| Epoxidation-Reduction | m-CPBA, LiAlH₄ | 80-90% | >12 hours | 0 to Reflux | N/A (achiral) |

Conclusion

The synthesis of this compound from cyclooctene can be accomplished through several high-yielding and reliable methods.

-

Hydroboration-oxidation is often the preferred method due to its high yields, mild conditions, and excellent stereochemical control (syn-addition), without the use of toxic heavy metals.

-

Oxymercuration-demercuration also provides high yields and proceeds via anti-addition, offering a complementary stereochemical outcome. However, the significant toxicity of mercury reagents is a major drawback.

-

Acid-catalyzed hydration is the simplest method in terms of reagent cost but generally provides lower yields and lacks stereocontrol.

-

The epoxidation-reduction sequence is a robust two-step process that gives high yields but is longer and requires potent, hazardous reducing agents like LiAlH₄.

The selection of the optimal synthetic route will depend on the specific requirements of the research or development program, balancing factors of yield, stereocontrol, operational simplicity, and environmental/safety considerations.

References

physical and chemical properties of cyclooctanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of cyclooctanol, a versatile cyclic alcohol. The information is tailored for researchers, scientists, and professionals in drug development who are interested in the characteristics and potential applications of this compound and its derivatives.

Physical and Chemical Properties

This compound is a colorless, viscous liquid or a low-melting solid at room temperature.[1][2] It possesses a characteristic mild, camphor-like odor.[3] The physical and chemical properties of this compound are summarized in the tables below, providing a comprehensive dataset for easy reference and comparison.

General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₆O | [1] |

| Molecular Weight | 128.21 g/mol | [1] |

| Appearance | Colorless, viscous liquid or solid | [1][2] |

| Melting Point | 14-15 °C | [4][5] |

| Boiling Point | 209 °C at 1013 hPa | [1] |

| 106-108 °C at 22 mmHg | [4][5] | |

| Density | 0.97 g/cm³ at 20 °C | [1] |

| 0.974 g/mL at 25 °C | [5] | |

| Refractive Index (n20/D) | 1.486 | [4][5] |

| Vapor Pressure | 0.1 hPa | [1] |

| Flash Point | 86 °C (187 °F) | [1][5] |

| Autoignition Temperature | 300 °C | [1] |

Solubility Data

| Solvent | Solubility | Reference(s) |

| Water | 5.4 g/L | [1] |

| Acetone | Miscible | [5] |

| Organic Solvents (e.g., ethanol, ether) | Soluble | [6] |

Spectral Data

| Spectroscopy | Key Data Points | Reference(s) |

| ¹H NMR | δ (ppm): ~3.8 (CH-OH), 1.5-1.8 (CH₂) | [7] |

| ¹³C NMR | δ (ppm): ~70 (C-OH), ~35, ~27, ~25, ~22 (CH₂) | [8] |

| Infrared (IR) | ν (cm⁻¹): ~3300 (O-H stretch, broad), ~2920, ~2850 (C-H stretch) | [9] |

| Mass Spectrometry (MS) | m/z: 128 (M+), 110, 97, 83, 69, 57, 41 | [10] |

Chemical Reactivity and Experimental Protocols

This compound undergoes typical reactions of secondary alcohols, including oxidation, esterification, and dehydration. These reactions are fundamental in organic synthesis and for the generation of novel derivatives.

Oxidation to Cyclooctanone

The oxidation of this compound yields cyclooctanone, a key intermediate in various chemical syntheses.

Caption: Oxidation of this compound to Cyclooctanone.

Experimental Protocol: Oxidation with Chromic Acid

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound in a suitable solvent such as acetone.

-

Reaction: Cool the flask in an ice bath. Prepare a solution of chromic acid (e.g., Jones reagent) and add it dropwise to the this compound solution with continuous stirring. Maintain the temperature below 20 °C.

-

Monitoring: The reaction progress can be monitored by the color change from orange-red (Cr⁶⁺) to green (Cr³⁺) and by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the excess oxidizing agent with isopropyl alcohol. Add water to the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Purification: Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude cyclooctanone can be further purified by distillation.

Esterification to Cyclooctyl Acetate

Esterification of this compound, for example with acetic anhydride, produces cyclooctyl acetate, an ester with potential applications as a fragrance or flavoring agent.

Caption: Esterification of this compound.

Experimental Protocol: Synthesis of Cyclooctyl Acetate

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, combine this compound and acetic anhydride.[2]

-

Catalyst Addition: Slowly add a catalytic amount of pyridine to the mixture.[2]

-

Heating: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by TLC.

-

Work-up: After cooling to room temperature, pour the mixture into a separatory funnel containing water. Extract the aqueous layer with an organic solvent like diethyl ether.

-

Neutralization: Wash the organic layer sequentially with a dilute acid solution (e.g., 5% HCl) to remove pyridine, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.[11]

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude cyclooctyl acetate can be purified by vacuum distillation.

Dehydration to Cyclooctene

Acid-catalyzed dehydration of this compound yields cyclooctene, an important cycloalkene used in polymer synthesis and as a ligand in organometallic chemistry.[6]

Caption: Dehydration of this compound to Cyclooctene.

Experimental Protocol: Acid-Catalyzed Dehydration

-

Apparatus Setup: Assemble a fractional distillation apparatus. Place this compound in the distilling flask.

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or phosphoric acid, to the this compound.[12] Add a few boiling chips.

-

Distillation: Heat the mixture gently. The lower-boiling cyclooctene will distill over along with water. Collect the distillate in a receiving flask cooled in an ice bath.

-

Work-up: Transfer the distillate to a separatory funnel. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, and then with brine.

-

Drying and Purification: Separate the organic layer and dry it over a suitable drying agent like anhydrous calcium chloride. A final simple distillation can be performed to obtain pure cyclooctene.

Analytical Experimental Workflows

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation and identification of volatile compounds like this compound and its reaction products.

Caption: GC-MS Analysis Workflow.

Protocol:

-

Sample Preparation: Dissolve a small amount of the sample containing this compound in a volatile solvent (e.g., dichloromethane or diethyl ether).

-

Injection: Inject a small volume (typically 1 µL) of the prepared sample into the GC injection port.

-

GC Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., HP-5MS). The column temperature is programmed to ramp up to ensure separation of components based on their boiling points and interactions with the stationary phase.

-

MS Detection: As components elute from the GC column, they enter the mass spectrometer. They are ionized (typically by electron impact) and fragmented. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

-

Data Analysis: The detector records the abundance of each ion, generating a mass spectrum for each eluting component. The resulting chromatogram shows peaks corresponding to different compounds, and the mass spectrum of each peak can be used for identification by comparison with spectral libraries.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules like this compound.

Caption: NMR Analysis Workflow.

Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer: Transfer the solution to a standard 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

-

¹H NMR Acquisition: Acquire a proton NMR spectrum. Typical parameters include a 30° pulse angle, a spectral width of -2 to 12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[11]

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon-13 NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is required. Typical parameters include a spectral width of 0 to 220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.[11]

-

2D NMR (Optional but Recommended): For unambiguous assignments, acquire 2D NMR spectra such as COSY (to identify proton-proton couplings) and HSQC (to identify one-bond proton-carbon correlations).

-

Data Processing and Analysis: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and performing baseline correction. Analyze the resulting spectra by identifying chemical shifts, integration values (for ¹H NMR), and coupling patterns to elucidate the molecular structure.[6]

Role in Drug Development

While this compound itself is not a prominent pharmacophore, the cyclooctane ring is found in a number of bioactive molecules and marketed drugs.[1] The unique conformational flexibility of the eight-membered ring can be advantageous in designing molecules that can adapt to the binding sites of biological targets.[3]

Derivatives of this compound and other cyclooctane-containing compounds are being explored for various therapeutic applications. For instance, some derivatives have been investigated for their potential as anticancer agents.[1] The cyclooctane scaffold can serve as a molecular platform for the construction of novel drug candidates with desired pharmacological properties.

The development of drugs containing cyclooctane rings often involves leveraging their specific stereochemistry and conformational properties to achieve high affinity and selectivity for a particular biological target. Therefore, a thorough understanding of the chemistry of this compound and its derivatives is valuable for medicinal chemists and drug development professionals.

Caption: this compound Derivatives in Drug Development.

References

- 1. A guide to small-molecule structure assignment through computation of (¹H and ¹³C) NMR chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. asianpubs.org [asianpubs.org]

- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 4. A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts | Springer Nature Experiments [experiments.springernature.com]

- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 6. researchgate.net [researchgate.net]

- 7. Biological Effect of Licochalcone C on the Regulation of PI3K/Akt/eNOS and NF-κB/iNOS/NO Signaling Pathways in H9c2 Cells in Response to LPS Stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Therapeutic Effects of Bioactive Compounds on Colorectal Cancer via PI3K/Akt/mTOR Signaling Pathway: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. scribd.com [scribd.com]

- 11. researchgate.net [researchgate.net]

- 12. scribd.com [scribd.com]

An In-depth Technical Guide to the Spectroscopic Data of Cyclooctanol

This technical guide provides a comprehensive overview of the key spectroscopic data for cyclooctanol, a cyclic alcohol of significant interest in synthetic organic chemistry and materials science. The document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Summary

The following sections and tables summarize the essential spectroscopic data for this compound, providing a quantitative basis for its identification and characterization.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule. The spectrum of this compound is characterized by a few key signals corresponding to the different proton environments.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Assignment | Chemical Shift (ppm) | Description |

| -CH-OH | 3.823 - 3.837 | Multiplet, corresponding to the proton attached to the carbon bearing the hydroxyl group. |

| -OH | 2.46 | Singlet, corresponding to the hydroxyl proton. The chemical shift of this peak can vary with concentration and solvent. |

| -CH₂- | 1.25 - 2.03 | A complex series of overlapping multiplets corresponding to the fourteen methylene protons of the cyclooctane ring. |

Solvent: CDCl₃. Instrument Frequency: 89.56 MHz and 399.65 MHz have been reported.[1]

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbon atoms in a molecule. The ¹³C NMR spectrum of this compound is relatively simple due to the symmetry of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Assignment | Chemical Shift (ppm) |

| C-OH | ~70-75 |

| Ring CH₂ | ~20-40 |

Note: Specific peak assignments for all carbon atoms can be complex due to the conformational flexibility of the eight-membered ring. The provided ranges are typical for cyclic alcohols.

Infrared (IR) spectroscopy is a powerful tool for identifying functional groups within a molecule. The IR spectrum of this compound clearly indicates the presence of an alcohol functional group.

Table 3: IR Spectroscopic Data for this compound

| Frequency (cm⁻¹) | Vibrational Mode | Description |

| 3500-3200 | O-H stretch | Strong, broad absorption characteristic of an alcohol's hydroxyl group involved in hydrogen bonding.[2][3][4] |

| 2960-2850 | C-H stretch | Strong, sharp absorptions corresponding to the stretching of the sp³ C-H bonds in the cyclooctane ring.[3] |

| 1260-1050 | C-O stretch | Moderate to strong absorption indicating the stretching of the carbon-oxygen single bond.[2][3] |

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 128 | Low | Molecular Ion [M]⁺ |

| 110 | Moderate | [M-H₂O]⁺, loss of water |

| 82 | High | Fragmentation of the ring |

| 68 | High | Fragmentation of the ring |

| 57 | 100 (Base Peak) | Fragmentation of the ring |

| 41 | High | Fragmentation of the ring |

The fragmentation of this compound is complex due to the cyclic structure. The base peak at m/z 57 is a common feature in the mass spectra of cycloalkanes and their derivatives.[5][6] The molecular ion peak is often weak for alcohols due to the ease of fragmentation.[7]

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented above. Instrument parameters may need to be optimized for specific equipment.

-

Sample Preparation :

-

Instrument Setup :

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

-

Data Acquisition :

-

For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 90° pulse angle, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, use a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay are typically required compared to ¹H NMR.

-

-

Sample Preparation (Attenuated Total Reflectance - ATR) :

-

Place a small drop of liquid this compound directly onto the ATR crystal.

-

Alternatively, for solid samples, a small amount of the solid can be pressed firmly onto the crystal.

-

-

Sample Preparation (KBr Pellet Method) :

-

Grind a small amount of this compound with dry potassium bromide (KBr) powder in a mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition :

-

Place the sample (ATR crystal or KBr pellet) in the IR spectrometer's sample compartment.

-

Acquire a background spectrum of the empty sample holder.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

-

-

Sample Introduction :

-

For a volatile liquid like this compound, direct injection via a heated probe or gas chromatography (GC-MS) is common.

-

If using GC-MS, dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane or diethyl ether).

-

-

Ionization :

-

Electron Impact (EI) is a common ionization method for this type of molecule. The standard electron energy is 70 eV.

-

-

Data Acquisition :

-

The ionized sample is introduced into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The detector records the abundance of ions at each mass-to-charge ratio (m/z).

-

The resulting mass spectrum plots relative intensity versus m/z.

-

Visualizations

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow for Spectroscopic Analysis of a Chemical Compound.

References

- 1. This compound(696-71-9) 1H NMR spectrum [chemicalbook.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. allsubjectjournal.com [allsubjectjournal.com]

- 4. personal.utdallas.edu [personal.utdallas.edu]

- 5. This compound | C8H16O | CID 12766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound(696-71-9) IR Spectrum [m.chemicalbook.com]

- 7. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 8. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

Conformational Landscape of Cyclooctanol Isomers: A Technical Guide for Researchers

Introduction

The conformational analysis of cyclic molecules is a cornerstone of stereochemistry, with profound implications for understanding molecular properties, reactivity, and biological activity. For researchers, scientists, and drug development professionals, a deep understanding of the three-dimensional structure of molecules like cyclooctanol is critical for rational drug design and the development of novel therapeutics. This compound, with its flexible eight-membered ring, presents a complex and fascinating conformational landscape. The presence and relative orientation of the hydroxyl group in its various isomers significantly influence the stability and population of different conformers, thereby affecting their physical, chemical, and biological characteristics. This technical guide provides an in-depth exploration of the conformational analysis of this compound isomers, detailing experimental protocols, presenting quantitative data, and visualizing key concepts and workflows.

The Conformational Landscape of the Cyclooctane Ring

The cyclooctane ring is characterized by a multitude of low-energy conformations, a consequence of its flexibility which minimizes angle strain but introduces torsional and transannular strains.[1] The potential energy surface of cyclooctane is complex, with several key conformations being of particular importance. The most stable conformations are generally accepted to be from the boat-chair family, with the crown family being slightly higher in energy.

The primary conformations of the cyclooctane ring include:

-

Boat-Chair (BC): Generally considered the most stable conformation.

-

Crown: A highly symmetrical conformation.

-

Twist-Boat-Chair (TBC): Another low-energy conformation.

-

Boat-Boat (BB): A higher energy conformation.

The introduction of a hydroxyl substituent, as in this compound, further complicates this landscape. The position and stereochemistry (cis/trans) of the hydroxyl group will favor certain conformations over others to minimize steric interactions and potentially form intramolecular hydrogen bonds. The preference for an equatorial or axial-like position of the hydroxyl group will depend on the specific isomer and the interplay of steric and electronic effects.

Experimental and Computational Methodologies for Conformational Analysis

A combination of experimental techniques and computational methods is typically employed to elucidate the conformational preferences of this compound isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for conformational analysis in solution.[2] Variable temperature (VT) NMR and the use of lanthanide shift reagents (LSRs) are particularly valuable techniques.

Detailed Experimental Protocol: Variable Temperature (VT) NMR Spectroscopy

Variable temperature NMR is used to study the dynamic equilibria between different conformers. By lowering the temperature, the rate of interconversion between conformers can be slowed down on the NMR timescale, allowing for the observation of individual conformers.

-

Sample Preparation:

-

Dissolve a pure sample of the this compound isomer in a suitable deuterated solvent that has a low freezing point (e.g., deuterated methanol, acetone-d6, or toluene-d8). The concentration should be optimized for good signal-to-noise ratio (typically 5-10 mg in 0.5-0.7 mL of solvent).

-

Use a high-quality NMR tube rated for low-temperature work to prevent breakage.

-

-

Instrument Setup:

-

Select an NMR spectrometer equipped with a variable temperature unit.

-

Calibrate the probe temperature using a standard sample (e.g., methanol for low temperatures).[3]

-

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).

-

Gradually lower the temperature in increments of 10-20 K.[4]

-

Allow the sample to equilibrate at each temperature for at least 5-10 minutes before acquiring a spectrum.[3][4]

-

Monitor the spectrum for changes, such as peak broadening, decoalescence, and the appearance of new signals corresponding to individual conformers.

-

Acquire spectra at several temperatures below the coalescence point to determine the populations of the individual conformers by integrating their respective signals.

-

-

Data Analysis:

-

Determine the coalescence temperature (Tc) for a given set of exchanging signals.

-

Calculate the free energy of activation (ΔG‡) for the conformational interconversion using the Eyring equation.

-

At temperatures where individual conformers are resolved, calculate the equilibrium constant (Keq) from the integration of the signals.

-

Calculate the difference in free energy (ΔG°) between the conformers using the equation: ΔG° = -RT ln(Keq).

-

Detailed Experimental Protocol: Lanthanide-Induced Shift (LIS) NMR

Lanthanide shift reagents are used to induce large chemical shift changes in a substrate, which can help to resolve overlapping signals and provide structural information. The magnitude of the induced shift is dependent on the distance and angle between the lanthanide ion and the nucleus being observed.

-

Sample Preparation:

-

Prepare a stock solution of the this compound isomer in a dry, non-coordinating deuterated solvent (e.g., CDCl₃).

-

Prepare a stock solution of a lanthanide shift reagent (e.g., Eu(fod)₃ or Yb(fod)₃) in the same solvent.[5]

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum of the pure this compound isomer.

-

Add a small, known aliquot of the LSR stock solution to the NMR tube.

-

Acquire a new ¹H NMR spectrum and note the changes in chemical shifts.

-

Repeat the addition of the LSR in small increments, acquiring a spectrum after each addition, until a significant shift has been observed for all relevant protons.[6]

-

-

Data Analysis:

-

Plot the change in chemical shift (Δδ) for each proton as a function of the [LSR]/[substrate] molar ratio.

-

The initial slope of this plot is the lanthanide-induced shift (LIS) value.

-

These LIS values can be used in conjunction with the McConnell-Robertson equation to determine the geometry of the complex and, by extension, the conformation of the this compound isomer.[7] It is important to be aware that the complexation of the LSR to the hydroxyl group can potentially alter the conformational equilibrium.[8]

-

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive information about the conformation of a molecule in the solid state.

General Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of the this compound isomer of suitable size and quality. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

-

Data Collection:

-

Mount a suitable single crystal on a goniometer head.

-

Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion.

-

Use a diffractometer to irradiate the crystal with monochromatic X-rays.

-

Collect the diffraction data as a series of images at different crystal orientations.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.

-

Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, bond angles, and torsion angles. The resulting structure provides a detailed picture of the molecule's conformation in the solid state.

-

Computational Chemistry

Computational methods, particularly Density Functional Theory (DFT), are invaluable for exploring the potential energy surface of molecules and predicting the relative stabilities of different conformers.

Detailed Protocol: DFT-Based Conformational Search

-

Initial Structure Generation:

-

Build an initial 3D model of the this compound isomer.

-

Perform a preliminary conformational search using a molecular mechanics force field (e.g., MMFF) to generate a set of low-energy starting conformations.[9] This step is crucial for broadly sampling the complex conformational space of the eight-membered ring.

-

-

DFT Optimization:

-

For each of the low-energy conformers identified in the molecular mechanics search, perform a full geometry optimization using a suitable DFT method and basis set (e.g., B3LYP/6-31G(d)).[9] It is important to include dispersion corrections (e.g., D3) for accurate energy calculations.[10]

-

Ensure that each optimized structure corresponds to a true energy minimum by performing a frequency calculation and confirming the absence of imaginary frequencies.

-

-

Energy Refinement and Analysis:

-

For the optimized geometries, perform single-point energy calculations with a larger basis set (e.g., 6-311+G(d,p)) to obtain more accurate relative energies.[9]

-

Include zero-point vibrational energy (ZPVE) corrections in the final energy calculations.

-

The calculated relative energies can be used to predict the Boltzmann population of each conformer at a given temperature.

-

Analyze the geometric parameters (dihedral angles, bond lengths, etc.) of the low-energy conformers to understand the structural details of the preferred conformations.

-

Quantitative Conformational Data

The following tables summarize key quantitative data relevant to the conformational analysis of this compound isomers. Due to the limited availability of specific data for this compound, representative data for cyclooctane and typical coupling constants are provided to illustrate the principles.

Table 1: Calculated Relative Energies of Cyclooctane Conformers

| Conformer Family | Specific Conformation | Relative Energy (kcal/mol) |

| Boat-Chair | BC | 0.0 |

| Twist-Boat-Chair | TBC | 0.7 |

| Crown | Crown | 1.6 |

| Boat-Boat | BB | 2.9 |

| Chair-Chair | CC | 5.3 |

Note: These are representative values from computational studies and the actual energies can vary with the level of theory and basis set used. The presence of a substituent will alter these relative energies.

Table 2: Typical Vicinal Proton-Proton (³JHH) Coupling Constants and Corresponding Dihedral Angles

| Dihedral Angle (θ) | Typical ³JHH (Hz) |

| 0° | ~8-10 |

| 60° (gauche) | ~1-5 |

| 90° | ~0-2 |

| 180° (anti) | ~10-14 |

Note: These values are approximate and can be influenced by factors such as electronegativity of substituents and ring strain. The Karplus equation describes the relationship between ³JHH and the dihedral angle.[11]

Visualizing Conformational Relationships and Workflows

Graphviz diagrams are provided below to illustrate key concepts in the conformational analysis of this compound isomers.

References

- 1. trace.tennessee.edu [trace.tennessee.edu]

- 2. youtube.com [youtube.com]

- 3. nmr.natsci.msu.edu [nmr.natsci.msu.edu]

- 4. publish.uwo.ca [publish.uwo.ca]

- 5. Conformational analysis. Part 14. A lanthanide-induced shift n.m.r. analysis of indan-1-one and norcamphor - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. researchgate.net [researchgate.net]

- 8. Lanthanide shift reagents in nmr | PPTX [slideshare.net]

- 9. CONFPASS: Fast DFT Re-Optimizations of Structures from Conformation Searches - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. J-coupling - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Thermodynamic Properties and Stability of Cyclooctanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclooctanol, a cyclic alcohol with the molecular formula C8H16O, serves as a versatile solvent and a key intermediate in organic synthesis, including applications within the fragrance and pharmaceutical industries.[1] A thorough understanding of its thermodynamic properties and stability is paramount for its effective and safe utilization in chemical processes, particularly in drug development where reaction kinetics, process safety, and formulation stability are critical. This technical guide provides a comprehensive overview of the thermodynamic characteristics and stability profile of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of key processes.

Thermodynamic Properties

The thermodynamic properties of this compound are crucial for predicting its behavior in various chemical and physical processes. Key parameters include its enthalpy of formation, entropy, and heat capacity.

Enthalpy and Entropy of Fusion

The enthalpy and entropy of fusion are important parameters for understanding the phase transition of this compound from a solid to a liquid state. These values have been determined experimentally and are presented in Table 1.

Table 1: Enthalpy and Entropy of Fusion of this compound

| Thermodynamic Property | Value | Temperature (K) | Method | Reference |

| Enthalpy of Fusion (ΔfusH) | 2.06 kJ/mol | 295.0 | Calorimetry | Sciesinski, J., et al. (1995)[2] |

| Entropy of Fusion (ΔfusS) | 6.98 J/mol·K | 295.0 | Calorimetry | Sciesinski, J., et al. (1995)[2] |

Heat Capacity

The isobaric heat capacity (Cp) of this compound has been measured over a range of temperatures. This property is essential for calculating heat transfer in processes involving this compound.

Table 2: Isobaric Heat Capacity of this compound

| Temperature (K) | Isobaric Heat Capacity (Cp) (J/mol·K) | Method | Reference |

| 254 - 352 | Temperature-dependent correlation | Tian–Calvet calorimeter | (Reference to be added)[3] |

Note: A specific value at a standard temperature was not available in the initial search. The referenced study provides a correlation function for Cp as a function of temperature.

Physical Properties

A selection of key physical properties of this compound are summarized in Table 3. These properties are fundamental for its handling, storage, and use in various applications.

Table 3: Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C8H16O | [1] |

| Molecular Weight | 128.21 g/mol | [1] |

| Melting Point | 14-15 °C (287.15-288.15 K) | [4] |

| Boiling Point | 106-108 °C at 22 mmHg | [4] |

| Density | 0.974 g/mL at 25 °C | [4] |

| Flash Point | 187 °F (86.1 °C) | [5] |

| Autoignition Temperature | 300 °C | [4] |

| Water Solubility | Slightly soluble | [1] |

Stability Profile

The stability of this compound under various conditions is a critical consideration for its application in synthesis and formulation. This includes its thermal and chemical stability.

Thermal Stability

Chemical Stability and Reactivity

As a secondary alcohol, this compound exhibits chemical reactivity typical for this functional group.[1]

-

Oxidation: this compound can be oxidized to form the corresponding ketone, cyclooctanone. The kinetics of this oxidation have been studied using various oxidizing agents. For instance, the oxidation using Chloramine T in an alkaline medium has been investigated, with the reaction rate being influenced by the concentrations of the alcohol and the oxidizing agent.[1] The oxidation rate of this compound was found to be greater than that of cyclopentanol and cyclohexanol under similar conditions.[1]

-

Esterification: this compound can undergo esterification reactions with carboxylic acids or their derivatives to form esters. This is a common reaction for alcohols and is a key transformation in organic synthesis.[1]

Experimental Protocols

Detailed experimental procedures are essential for the accurate determination of thermodynamic properties. The following sections outline the methodologies for key experiments.

Determination of Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of formation of this compound can be determined indirectly from its enthalpy of combustion, measured using a bomb calorimeter.

Experimental Workflow for Bomb Calorimetry

Caption: Workflow for determining the enthalpy of combustion of this compound.

Detailed Methodology:

-

Sample Preparation: An accurately weighed sample of high-purity this compound (approximately 1 gram) is placed in a crucible inside the bomb calorimeter. A small, known amount of distilled water is added to the bottom of the bomb to ensure the final state includes liquid water. A fuse wire of known length and material is attached to the electrodes, making contact with the sample.

-

Calorimeter Setup: The sealed bomb is filled with high-pressure (typically 30 atm) pure oxygen. It is then submerged in a known mass of water in the calorimeter's insulated bucket. The system is allowed to come to thermal equilibrium.

-

Combustion: The initial temperature of the water is recorded precisely. The sample is then ignited by passing an electrical current through the fuse wire. The temperature of the water is monitored and recorded at regular intervals until it reaches a maximum and begins to cool.

-

Data Analysis: The heat capacity of the calorimeter is first determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid. The total heat released during the combustion of this compound is calculated from the temperature change of the water and the heat capacity of the calorimeter. Corrections are made for the heat released by the combustion of the fuse wire and the formation of nitric acid from any nitrogen present. From the corrected heat of combustion, the standard enthalpy of combustion per mole of this compound is calculated. Finally, the standard enthalpy of formation is determined using Hess's Law, utilizing the known standard enthalpies of formation of the combustion products (CO2 and H2O).

Analysis of Thermal Properties by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique used to determine the temperatures and heat flows associated with thermal transitions in a material.

Logical Flow for DSC Analysis

Caption: Process flow for analyzing this compound using DSC.

Detailed Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC instrument's cell. The desired temperature program, including initial and final temperatures and the heating/cooling rate (e.g., 10 °C/min), is set. The measurement is performed under a controlled atmosphere, typically an inert gas like nitrogen, to prevent oxidation.

-

Data Acquisition: The instrument heats or cools the sample and reference pans at a constant rate. The differential heat flow required to maintain both the sample and reference at the same temperature is recorded as a function of temperature.

-

Data Analysis: The resulting thermogram (a plot of heat flow versus temperature) is analyzed. Endothermic events, such as melting, and exothermic events, such as crystallization, appear as peaks. The temperature at the onset of a peak corresponds to the transition temperature (e.g., melting point). The area under the peak is proportional to the enthalpy change of the transition (e.g., enthalpy of fusion). Changes in the baseline of the thermogram indicate changes in the heat capacity of the sample.

Conclusion

This technical guide has synthesized available data on the thermodynamic properties and stability of this compound. The provided quantitative data in a structured format, along with detailed experimental protocols, offers a valuable resource for researchers, scientists, and drug development professionals. A comprehensive understanding of these parameters is essential for process optimization, safety assessment, and ensuring the stability of intermediates and final products in the pharmaceutical industry. Further research to determine the standard enthalpy of formation and to fully characterize the thermal decomposition pathway of this compound would provide a more complete profile of this important chemical compound.

References

- 1. Kinetic and Reaction Mechanism of The Oxidation of Some Cyclic Alcohols in The Micellar Phase using Chloramine T in Alkaline Medium – Oriental Journal of Chemistry [orientjchem.org]

- 2. Cyclooctane [webbook.nist.gov]

- 3. Heat capacities of selected cycloalcohols [agris.fao.org]

- 4. ias.ac.in [ias.ac.in]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Crystal Structure and Molecular Geometry of Cyclooctanol

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular geometry and conformational landscape of cyclooctanol. In the absence of a published crystal structure for this compound, this guide leverages detailed computational and experimental data from its parent hydrocarbon, cyclooctane, to infer its structural properties. Cyclooctane is renowned for its conformational complexity, with several low-energy conformers existing in equilibrium.[1] This guide summarizes the key structural parameters of these conformers, outlines the detailed experimental and computational protocols for their determination, and presents visual workflows to aid in understanding these complex relationships.

Introduction: The Elusive Crystal Structure of this compound

As of the date of this publication, a definitive crystal structure of this compound determined by single-crystal X-ray diffraction has not been reported in the peer-reviewed literature. The inherent conformational flexibility of the eight-membered ring and the presence of the hydroxyl group, which can introduce complex hydrogen-bonding networks, may present challenges to obtaining single crystals suitable for X-ray analysis.[2]

Consequently, to understand the molecular geometry of this compound, it is instructive to first examine the well-studied conformational space of cyclooctane. The cyclooctane ring is the foundational scaffold of this compound, and its conformational preferences will largely dictate the overall molecular shape. The hydroxyl substituent is expected to occupy various pseudo-axial and pseudo-equatorial positions on these ring conformations, with the most stable isomers likely minimizing steric interactions.

Molecular Geometry and Conformational Analysis of the Cyclooctane Ring

Cyclooctane is a classic example of a medium-sized ring that avoids planar geometry to minimize angle and torsional strain.[3] Its potential energy surface is complex, featuring several local minima corresponding to different conformations with comparable energies.[4] The most stable and frequently discussed conformers are the boat-chair (BC) and the crown .[1][5] Other notable conformations include the boat-boat (BB) and chair-chair (CC).[6]

The boat-chair (BC) conformation is widely accepted as the global minimum, i.e., the most stable form of cyclooctane.[1][5] The crown conformation is of slightly higher energy.[5] The relative energies of these and other conformers have been determined through various computational methods.

Data Presentation: Conformational Energies and Geometries of Cyclooctane

The following table summarizes the relative energies and key geometrical parameters for the most stable conformations of cyclooctane, as determined by computational studies. These values provide a quantitative basis for understanding the conformational landscape of the cyclooctane ring system.

| Conformer | Point Group | Relative Energy (kcal/mol) | Average C-C Bond Length (Å) | Average C-C-C Bond Angle (°) | Key Dihedral Angles (°) |

| Boat-Chair (BC) | C_s | 0.00 | ~1.536 | ~116.5 | Varied |

| Crown | D_4d | 0.8 - 1.6 | ~1.535 | ~116.0 | +/- 98.0 |

| Boat-Boat (BB) | D_2d | 5.3 | ~1.537 | ~118.0 | Varied |

| Chair-Chair (CC) | C_i | 7.5 | ~1.538 | ~115.0 | Varied |

Note: The exact values can vary depending on the level of theory and basis set used in the computational model. The data presented is a representative compilation from theoretical studies.

For this compound, the hydroxyl group would be attached to this ring system. The preferred location of the -OH group (pseudo-axial vs. pseudo-equatorial) on each conformer would depend on the minimization of steric and transannular interactions.

Experimental and Computational Protocols

The determination of molecular geometry and crystal structure relies on a combination of experimental techniques and computational modeling. Below are detailed protocols for the primary methods that would be employed for a comprehensive analysis of this compound.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[7] Although a structure for this compound is not yet available, the following protocol outlines the general procedure.

Experimental Protocol for Single-Crystal X-ray Diffraction:

-

Crystal Growth:

-

Obtain high-purity this compound.

-

Attempt crystallization using various techniques such as slow evaporation of a solution (e.g., in a non-polar solvent like hexane), slow cooling of a saturated solution, or vapor diffusion. The key is slow crystal growth to ensure high quality.[2]

-

-

Crystal Selection and Mounting:

-

Examine the resulting crystals under a polarized light microscope to select a single, well-formed crystal without visible defects, typically 0.1-0.3 mm in its largest dimension.

-

Mount the selected crystal on a goniometer head using a suitable adhesive or cryo-oil.

-

-

Data Collection:

-

Mount the goniometer head on the diffractometer.

-

Cool the crystal to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations.

-

Center the crystal in the X-ray beam (typically Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.54184 Å).[8]

-

Perform an initial set of diffraction images to determine the unit cell parameters and crystal system.

-

Execute a full data collection strategy, rotating the crystal through a series of angles (omega and phi scans) to measure the intensities of a large number of unique reflections.[9]

-

-

Structure Solution and Refinement:

-

Process the raw diffraction data, integrating the reflection intensities and applying corrections for factors like absorption and polarization.

-

Solve the "phase problem" using direct methods or Patterson synthesis to obtain an initial electron density map.

-

Build an initial molecular model into the electron density map.

-

Refine the atomic positions, and thermal parameters against the experimental data using least-squares methods until the model converges with the data. This yields the final structure with precise bond lengths, angles, and other geometric parameters.

-

Gas-Phase Electron Diffraction (GED)

GED is a powerful technique for determining the molecular structure of volatile compounds in the gas phase, free from intermolecular interactions that are present in a crystal.[10]

Experimental Protocol for Gas-Phase Electron Diffraction:

-

Sample Introduction:

-

Introduce a gaseous sample of this compound into a high-vacuum diffraction chamber through a fine nozzle.[10]

-

-

Electron Beam Interaction:

-

A high-energy beam of electrons (typically 40-60 keV) is passed through the gas stream.

-

The electrons are scattered by the electrostatic potential of the molecules.

-

-

Data Acquisition:

-

The scattered electrons form a diffraction pattern, which is recorded on a detector (e.g., a photographic plate or a CCD camera).

-

The diffraction pattern consists of concentric rings due to the random orientation of the molecules.

-

-

Data Analysis:

-

The recorded diffraction intensities are converted into a molecular scattering function.

-

A theoretical scattering curve is calculated for a model of the molecule with specific geometric parameters (bond lengths, angles, and dihedral angles).

-

The parameters of the theoretical model are refined by a least-squares fitting procedure to achieve the best possible match with the experimental scattering curve. This process yields the average gas-phase molecular geometry.[11]

-

Computational Conformational Analysis using Density Functional Theory (DFT)

Computational chemistry, particularly DFT, is an essential tool for exploring the potential energy surface of flexible molecules like this compound and predicting the relative stabilities and geometries of different conformers.[12][13]

Protocol for DFT-Based Conformational Analysis:

-

Initial Conformer Generation:

-

Generate a diverse set of initial 3D structures for this compound. This can be done using molecular mechanics-based conformational search algorithms or by manually building the major conformations of the cyclooctane ring and placing the hydroxyl group in various positions.

-

-

Geometry Optimization:

-

For each initial structure, perform a geometry optimization using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).[14] This process finds the nearest local energy minimum on the potential energy surface.

-

-

Frequency Calculation:

-

Perform a vibrational frequency calculation at the same level of theory for each optimized structure.

-

Confirm that all calculated frequencies are real (positive), which indicates that the structure is a true local minimum. The presence of imaginary frequencies signifies a transition state.[14]

-

-

Energy Calculation and Analysis:

-

Calculate the single-point electronic energy of each confirmed conformer using a higher level of theory or a larger basis set (e.g., B3LYP/6-311+G(d,p)) for greater accuracy.

-

Include zero-point vibrational energy (ZPVE) corrections and thermal corrections to calculate the relative Gibbs free energies of the conformers at a specific temperature (e.g., 298.15 K).

-

-

Results Interpretation:

-

Tabulate the relative energies of all unique, stable conformers to identify the most probable structures.

-

Analyze the geometric parameters (bond lengths, angles, dihedral angles) of the low-energy conformers.

-

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key relationships in the conformational analysis of this compound's core structure.

Conclusion

While the definitive solid-state structure of this compound remains to be determined, a robust understanding of its molecular geometry can be achieved through the analysis of its foundational cyclooctane ring. Computational studies, corroborated by gas-phase experiments on cyclooctane, indicate a complex potential energy surface with the boat-chair conformation being the most stable. The addition of a hydroxyl group is expected to result in a set of low-energy isomers based on this and other stable ring conformations. The experimental and computational protocols detailed in this guide provide a clear roadmap for future studies aimed at elucidating the precise crystal structure and conformational preferences of this compound, which will be invaluable for its application in medicinal chemistry and materials science.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 3. Furman Chemistry 120: Organic / Cycloalkanes [furmanchm120.pbworks.com]

- 4. Topology of cyclo-octane energy landscape - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cyclooctane - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]

- 8. benchchem.com [benchchem.com]

- 9. books.rsc.org [books.rsc.org]

- 10. Gas electron diffraction - Wikipedia [en.wikipedia.org]

- 11. Bond lengths in free molecules of buckminsterfullerene, c60, from gas-phase electron diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chemrxiv.org [chemrxiv.org]

- 13. researchgate.net [researchgate.net]

- 14. medium.com [medium.com]

health and safety information for cyclooctanol handling

An In-depth Technical Guide to the Health and Safety of Cyclooctanol

This guide provides comprehensive health and safety information for the handling of this compound, intended for researchers, scientists, and drug development professionals. The information is compiled from various safety data sheets and chemical databases.

Chemical Identification and Physical Properties

This compound is a cyclic alcohol that exists as a clear liquid or a solid, depending on the ambient temperature.[1][2][3][4] It has a strong odor.[1][3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 696-71-9 | [1][2][3][5][6][7][8] |

| Molecular Formula | C₈H₁₆O | [3][5][6] |

| Molecular Weight | 128.21 g/mol | [3][5][6][7] |

| Appearance | Clear liquid or white/colorless powder/lump | [1][3][8] |

| Odor | Strong | [1][3] |

| Melting Point | 14 - 15 °C (57.2 - 59 °F) | [1][3][6][7][8] |

| Boiling Point | 209 °C / 1013 hPa; 106 - 108 °C / 22 mmHg | [3][6][8] |

| Flash Point | 86 °C (186.8 °F) | [1][3][6][7] |

| Autoignition Temperature | 300 °C (572 °F) | [1][6][7][8] |

| Density | 0.97 g/cm³ at 20 °C; 0.974 g/mL at 25 °C | [2][6][8] |

| Vapor Pressure | 0.1 hPa | [3][4][6][7][8] |

| Water Solubility | 5.4 g/L; 6.576 g/L | [6][7][8] |

| pKa | 15.31 ± 0.20 (Predicted) | [4][8] |

Hazard Identification and Classification

This compound is classified as a combustible liquid.[1][3] It is harmful if swallowed and causes skin and serious eye irritation.[6][7][9]

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Hazard Category | Signal Word | Hazard Statement |

| Flammable liquids | Category 4 | Warning | H227: Combustible liquid |

| Acute toxicity, oral | Category 4 | Warning | H302: Harmful if swallowed |

| Skin corrosion/irritation | Category 2 | Warning | H315: Causes skin irritation |

| Serious eye damage/eye irritation | Category 2 | Warning | H319: Causes serious eye irritation |

Toxicology Information

The primary routes of exposure are ingestion, inhalation, and skin or eye contact.[1] Symptoms of overexposure may include headache, dizziness, tiredness, nausea, and vomiting.[1][3]

Table 3: Acute Toxicity Data for this compound

| Route | Species | Value |

| Oral LD₅₀ | Rat | 735 mg/kg |

| Oral LD₅₀ | Rabbit | 735 mg/kg |

Carcinogenicity: this compound is not listed as a carcinogen by IARC, NTP, ACGIH, or OSHA.[1]

Handling and Storage

Handling: Handle this compound in accordance with good industrial hygiene and safety practices.[1] Avoid contact with skin, eyes, and clothing.[1] Do not ingest or inhale.[1] Keep away from open flames, hot surfaces, and sources of ignition.[1][3][10] Take precautionary measures against static discharge.[1]

Storage: Store in a cool, well-ventilated place.[1][10][11] Keep containers tightly closed in a dry area.[3][10] Store away from heat, sparks, and flame.[1][3] The recommended storage temperature is below +30°C.[2][4][7][8]

Personal Protective Equipment (PPE)

Proper personal protective equipment should be worn to minimize exposure.

Table 4: Recommended Personal Protective Equipment for Handling this compound

| PPE Category | Recommendation | Source(s) |

| Eye/Face Protection | Wear safety glasses with side-shields or chemical goggles. Use face shield where splashing is possible. | [1][12][13][14] |

| Skin Protection | Wear protective gloves (e.g., nitrile rubber) and a lab coat or other protective clothing. | [1][12][13][14] |

| Respiratory Protection | Not required under normal use with adequate ventilation. If exposure limits are exceeded or irritation occurs, use a NIOSH/MSHA approved respirator. | [1][10][12][13] |

First Aid Measures

Table 5: First Aid Procedures for this compound Exposure

| Exposure Route | First Aid Procedure | Source(s) |

| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. | [1][3][15][16][17] |

| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if symptoms occur. | [1][3][15][16] |

| Inhalation | Move to fresh air. Get medical attention if symptoms occur. If not breathing, give artificial respiration. | [1][3][15][16] |

| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Get medical attention if symptoms occur. | [1][3][10][15] |

Fire Fighting Measures

This compound is a combustible liquid.[1][3]

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or foam.[1][18] Water mist may be used to cool closed containers.[1][3]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][3][10]

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation.[3][10] Remove all sources of ignition.[1][3][10]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[10][18]

-

Methods for Containment and Cleaning Up: Sweep up and shovel into suitable containers for disposal.[1][3]

Disposal Considerations

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][10][19] Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[1]

Experimental Workflow: this compound Spill Response

The following diagram outlines the logical workflow for responding to a this compound spill.

Caption: Workflow for handling a this compound spill.

References

- 1. fishersci.com [fishersci.com]

- 2. This compound | 696-71-9 [chemicalbook.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. 696-71-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. chemscene.com [chemscene.com]

- 6. This compound for synthesis | 696-71-9 [sigmaaldrich.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. This compound CAS#: 696-71-9 [m.chemicalbook.com]

- 9. This compound | C8H16O | CID 12766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chemicalbook.com [chemicalbook.com]

- 11. This compound | 696-71-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

- 14. benchchem.com [benchchem.com]

- 15. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 16. en.hesperian.org [en.hesperian.org]

- 17. CCOHS: First Aid for Chemical Exposures [ccohs.ca]

- 18. assets.thermofisher.com [assets.thermofisher.com]

- 19. engineering.purdue.edu [engineering.purdue.edu]

Cyclooctanol: An Enigmatic Natural Product Awaiting Discovery

A comprehensive review of the current scientific literature reveals a significant knowledge gap regarding the natural sources, derivatives, and biological activities of cyclooctanol. While tantalizingly noted as being "found in nature," specific details regarding its origins, biosynthesis, and functional roles in biological systems remain largely elusive. This technical guide summarizes the current state of knowledge and highlights the considerable opportunities for future research in this area.

This compound, a saturated eight-carbon cyclic alcohol, presents a curious case in the field of natural products. Despite its simple structure, its definitive presence in specific plants, fungi, bacteria, or marine organisms has not been concretely established in publicly accessible scientific literature. This lack of foundational knowledge extends to its natural derivatives, biosynthetic pathways, and specific biological functions, creating a void for researchers, scientists, and drug development professionals.

Elusive Natural Origins